molecular formula C19H22N4O3 B1230800 N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester

N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester

Cat. No. B1230800
M. Wt: 354.4 g/mol
InChI Key: IWUJEXSCYGXFPP-UHFFFAOYSA-N
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Description

N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester is a member of quinazolines.

Scientific Research Applications

Synthesis and Stereochemistry

  • Atropisomeric derivatives of 3-(2-substituted aryl)quinazolin-4-ones, which are closely related to the specified compound, have been synthesized diastereoselectively. These derivatives exhibit high stereochemical stability, with the (aR*, S*)-form being more stable than its isomeric form (Natsugari et al., 2006).

Neuroprotective Potential

  • A compound structurally similar to the specified chemical, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), has shown promising results as a neuroprotective agent for Alzheimer's disease. SP-04 inhibits acetylcholinesterase activity and exhibits antioxidant properties, suggesting a potential therapeutic strategy for neurodegenerative conditions (Lecanu et al., 2010).

Potential in Antimicrobial Applications

  • Certain quinazoline derivatives have demonstrated antimicrobial properties. For example, compounds like ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate showed antibacterial and antifungal activities against various pathogens (Desai et al., 2007).

Antitumor Potential

  • Studies have synthesized and tested various quinazoline derivatives for cytotoxic activity against cancer cell lines like K562 (chronic myelogenous leukemia) and MCF7 (breast cancer). These compounds show mild-to-moderate cytotoxic activity, indicating their potential use in cancer therapy (Nguyen et al., 2019).

Luotonin A Derivatives Synthesis

  • The compound ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, structurally related to the specified compound, has been used in the synthesis of Luotonin A derivatives, showing selective reactivity with amino acids (Atia et al., 2017).

properties

Product Name

N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamate

InChI

InChI=1S/C19H22N4O3/c1-4-26-19(25)21-23-17(13-9-11-14(12-10-13)22(2)3)20-16-8-6-5-7-15(16)18(23)24/h5-12,17,20H,4H2,1-3H3,(H,21,25)

InChI Key

IWUJEXSCYGXFPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester
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N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester
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N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester
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N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester
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N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester

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